1-Piperidineacetamide, N-(3-methylphenyl)-4-(2-pyridinyl)- 1-Piperidineacetamide, N-(3-methylphenyl)-4-(2-pyridinyl)- A412997 is a dopamine D4 receptor.
Brand Name: Vulcanchem
CAS No.: 630116-49-3
VCID: VC0516537
InChI: InChI=1S/C19H23N3O/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23)
SMILES: CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3
Molecular Formula: C19H23N3O
Molecular Weight: 309.4 g/mol

1-Piperidineacetamide, N-(3-methylphenyl)-4-(2-pyridinyl)-

CAS No.: 630116-49-3

Inhibitors

VCID: VC0516537

Molecular Formula: C19H23N3O

Molecular Weight: 309.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

1-Piperidineacetamide, N-(3-methylphenyl)-4-(2-pyridinyl)- - 630116-49-3

CAS No. 630116-49-3
Product Name 1-Piperidineacetamide, N-(3-methylphenyl)-4-(2-pyridinyl)-
Molecular Formula C19H23N3O
Molecular Weight 309.4 g/mol
IUPAC Name N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide
Standard InChI InChI=1S/C19H23N3O/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23)
Standard InChIKey JFCDMGGMCUKHST-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3
Appearance Solid powder
Description A412997 is a dopamine D4 receptor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-(3',4',5',6'-tetrahydro-2'H-(2,4') bipyridinyl-1'-yl)-N-m-tolyl-acetamide
A-412997
Reference 1: Good CH, Wang H, Chen YH, Mejias-Aponte CA, Hoffman AF, Lupica CR. Dopamine D4 receptor excitation of lateral habenula neurons via multiple cellular mechanisms. J Neurosci. 2013 Oct 23;33(43):16853-64. doi: 10.1523/JNEUROSCI.1844-13.2013. PubMed PMID: 24155292; PubMed Central PMCID: PMC3807019.
PubChem Compound 10425450
Last Modified Nov 11 2021
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